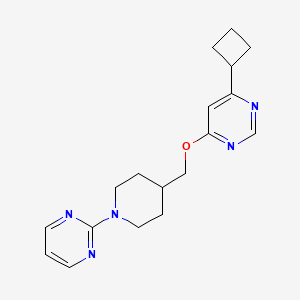

4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine is a chemical compound that has garnered significant attention in the field of medical research due to its potential therapeutic effects. This compound features a complex structure with a pyrimidine core, a piperidine ring, and a cyclobutyl group, making it a unique molecule with diverse biological activities.

Wissenschaftliche Forschungsanwendungen

4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied due to its mild reaction conditions and functional group tolerance . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it an efficient route for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Wirkmechanismus

The mechanism of action of 4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interfere with DNA replication, leading to antiproliferative effects in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrimidine Derivatives: Compounds such as 2,4,6-trisubstituted pyrimidines and pyrazolo[3,4-d]pyrimidines share structural similarities with 4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine

Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and evodiamine, exhibit similar biological activities.

Uniqueness

What sets 4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine apart is its unique combination of structural features, including the cyclobutyl group and the methoxy linkage. These features contribute to its distinct biological activities and potential therapeutic applications.

Biologische Aktivität

4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of targeting specific receptors and pathways associated with various diseases. This article provides a detailed overview of the compound's biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a cyclobutyl group and a pyrimidine ring, which are known to influence its pharmacological properties. The presence of a piperidine moiety enhances its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including those similar to 4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine, exhibit significant antitumor activity. For instance:

- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 0.64 μM to 12.91 μM against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 4-Cyclobutyl-Pyrimidine | MCF-7 | 9.46 | |

| 5-Fluorouracil | MCF-7 | 17.02 | |

| Similar Pyrimidine Derivative | MDA-MB-231 | 1.75 |

These results suggest that the compound may possess selective cytotoxicity towards cancer cells compared to standard chemotherapeutics.

The mechanism through which this compound exerts its antitumor effects is likely related to its ability to induce apoptosis in cancer cells. Studies have indicated that such compounds can increase levels of caspase 9, a key player in the apoptotic pathway:

- Caspase Levels : In treated MCF-7 cells, caspase 9 levels increased significantly, indicating activation of the apoptotic pathway .

Neuropharmacological Activity

Emerging research has highlighted the potential neuropharmacological effects of pyrimidine derivatives. Specifically, compounds similar to 4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine have been assessed for their activity as muscarinic receptor antagonists, which may have implications for treating neurological disorders.

Case Studies

- Muscarinic Receptor Antagonism : A related study identified compounds that effectively antagonized muscarinic receptors (M4 subtype), which are implicated in various neurological conditions . The structural modifications similar to those found in our compound enhance receptor binding affinity.

- Behavioral Studies : Animal models treated with pyrimidine derivatives exhibited significant improvements in cognitive function and reduced symptoms associated with anxiety and depression .

Safety and Toxicity

Safety assessments are crucial for evaluating the therapeutic potential of new compounds. Early studies indicate that the toxicity profile of related pyrimidine derivatives is favorable, with significant safety margins observed in preclinical models .

Eigenschaften

IUPAC Name |

4-cyclobutyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O/c1-3-15(4-1)16-11-17(22-13-21-16)24-12-14-5-9-23(10-6-14)18-19-7-2-8-20-18/h2,7-8,11,13-15H,1,3-6,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDKFFSVNKJIPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.